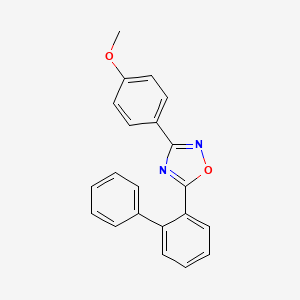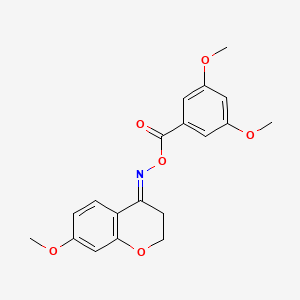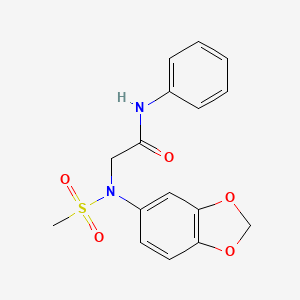
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide, also known as GK-3, is a synthetic compound that has been studied extensively for its potential therapeutic properties. This compound was first synthesized in the early 1990s, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications.
Wirkmechanismus
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide works by inhibiting the activity of GSK-3, which is involved in the regulation of several cellular processes, including the phosphorylation of tau protein. Tau protein is a key component of the neurofibrillary tangles that are characteristic of Alzheimer's disease. Inhibition of GSK-3 by N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to reduce the phosphorylation of tau protein, which may help to prevent the formation of neurofibrillary tangles and slow the progression of Alzheimer's disease.
Biochemical and physiological effects:
In addition to its effects on GSK-3 and tau protein phosphorylation, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has also been shown to reduce the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. In addition, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to have a high degree of selectivity for GSK-3, meaning that it is unlikely to interact with other enzymes or proteins in the cell. However, one limitation of using N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in lab experiments is that it has not yet been extensively tested in animal models or clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide. One area of focus could be on developing more selective inhibitors of GSK-3, which could potentially have fewer side effects than N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide. Another area of focus could be on testing the efficacy of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in animal models of neurodegenerative diseases, such as Alzheimer's disease. Finally, future research could explore the potential use of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in combination with other drugs or therapies for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide involves several steps, including the condensation of 2,3-dimethylquinoxaline-6-carboxaldehyde with piperidine-4-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 4-chlorobenzoyl chloride. The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Several studies have shown that N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide can inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects, making N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-12(2)18-15-10-13(6-7-14(15)17-11)19-16(21)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLRYDKJVXGENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)

![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)



![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)



![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)